(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Description
(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic amino acid derivative characterized by a rigid azabicyclo[3.1.0]hexane scaffold with a carboxylic acid group at the 3-position. Its stereochemistry (1S,3R,5S) confers unique spatial and electronic properties, making it valuable in medicinal chemistry as a conformationally constrained building block for drug design. The compound’s molecular formula is C₆H₉NO₂, with a molecular weight of 127.14 g/mol . Key properties include a predicted pKa of 4.03 for the carboxylic acid group and a density of 1.276 g/cm³ . It is typically stored at 2–8°C to maintain stability .
The bicyclo[3.1.0]hexane core imposes a strained, boat-like conformation, which mimics proline’s rigidity but with enhanced metabolic stability due to reduced enzymatic recognition . This structure is frequently utilized in peptide-based therapeutics to improve bioavailability and target specificity.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-2-3-1-4(3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m0/s1 |
InChI Key |
XBEMWFUKTKDJKP-VAYJURFESA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1N[C@H](C2)C(=O)O |
Canonical SMILES |
C1C2C1NC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can be achieved through a palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method provides a practical and efficient route to obtain the compound with high yields and diastereoselectivities . The reaction conditions typically involve the use of palladium catalysts and internal alkenes, with the major diastereoisomers being easily isolated by chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid are not extensively documented, the palladium-catalyzed cyclopropanation method mentioned above can be scaled up for industrial applications. The use of robust catalytic systems and efficient isolation techniques makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid with structurally related derivatives, focusing on stereochemistry, substituents, and applications:
Key Insights from Comparison :
Stereochemical Impact :
- The (1S,3R,5S) configuration distinguishes the target compound from the (1S,3S,5S) isomer, which is used in saxagliptin synthesis. The 3R position alters hydrogen-bonding interactions, affecting receptor binding .
- The (1R,2S,5S) isomer () exhibits stronger acidity (pKa = 2.38 vs. 4.03), likely due to steric effects on the carboxylic acid’s dissociation .
Functional Group Modifications :
- Boc Protection : Boc-derivatized analogs (e.g., ) enhance solubility in organic solvents and prevent undesired side reactions during peptide synthesis .
- Carboxamide vs. Carboxylic Acid : The carboxamide derivative () is less acidic and participates in hydrogen bonding, making it suitable for enzyme-active site interactions .
Biological and Industrial Applications: The (1S,3S,5S)-carboxamide variant is critical in synthesizing saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for diabetes treatment .
Physical Properties :
- Boc-protected compounds (e.g., ) have higher molecular weights (~227–241 g/mol) and densities (~1.276 g/cm³) compared to the parent acid (127.14 g/mol) .
- Storage conditions vary: unprotected analogs require refrigeration (2–8°C), while Boc-protected versions are stable at room temperature .
Research Findings and Trends
- Drug Design : The rigid bicyclo[3.1.0]hexane scaffold is favored in protease inhibitors due to its resistance to enzymatic degradation. For example, saxagliptin’s efficacy relies on the (1S,3S,5S)-carboxamide derivative’s ability to mimic peptide transition states .
- Synthetic Challenges : Stereoselective synthesis of these compounds remains a hurdle. Methods like asymmetric catalysis () and enzymatic resolution are being explored to improve yields .
- Emerging Derivatives : Trifluoromethyl-substituted analogs () are gaining attention for their enhanced metabolic stability and bioavailability in CNS drug candidates .
Biological Activity
(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₉NO₂
- Molecular Weight : 113.14 g/mol
- CAS Number : 361440-67-7
- Melting Point : Approximately 210°C
The compound exhibits significant biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The bicyclic structure allows it to mimic natural substrates or inhibitors, which is crucial for its pharmacological effects.
Antiviral Properties
Recent studies have highlighted the antiviral potential of (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, particularly against coronaviruses. For example, it has been investigated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication.
| Compound | Target | K_i (nM) | EC_50 (nM) | Notes |
|---|---|---|---|---|
| (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid | SARS-CoV-2 Mpro | 27.7 | 1364 | In vitro studies confirm inhibitory action |
Neuroprotective Effects
The compound has also shown promise in neuroprotection studies. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.
Analgesic Activity
Research indicates that (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid may possess analgesic properties through modulation of pain pathways in the central nervous system.
Case Studies
- Inhibition of SARS-CoV-2 Replication : A study demonstrated that (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid effectively inhibited viral replication in vitro with an EC_50 value of 1364 nM against SARS-CoV-2.
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal cell death and improved behavioral outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
